molecular formula C9H7ClKNO2 B2625039 potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate CAS No. 2413884-49-6

potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B2625039
CAS No.: 2413884-49-6
M. Wt: 235.71
InChI Key: ATRCQEDYRDZWOL-UHFFFAOYSA-N
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Description

Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H8ClNO2K It is a potassium salt derivative of a cyclopropane carboxylate, featuring a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with cyclopropane carboxylic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate is unique due to its specific combination of a chloropyridine moiety and a cyclopropane carboxylate structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

potassium;1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2.K/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOMUQIHUKTYNU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Cl)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClKNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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